molecular formula C21H20N4O2 B2607025 (3-(Benzyloxy)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2194905-03-6

(3-(Benzyloxy)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

Cat. No. B2607025
CAS RN: 2194905-03-6
M. Wt: 360.417
InChI Key: HECBQFNJWJEYHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-(Benzyloxy)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone” is a chemical compound. It belongs to the class of organic compounds known as aminopyridines and derivatives . These are organic heterocyclic compounds containing an amino group attached to a pyridine ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives were synthesized and evaluated for anticancer activity as RXRα antagonists . Another study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For instance, the structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. In one study, a series of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives were synthesized and evaluated for anticancer activity .

Scientific Research Applications

Anti-Fibrotic Activity

This compound has been studied for its potential anti-fibrotic activities. Pyrimidine derivatives, such as this compound, have shown promise in inhibiting fibrosis. In particular, they can be effective against immortalized rat hepatic stellate cells (HSC-T6), presenting better anti-fibrotic activities than some known compounds . They may work by inhibiting the expression of collagen and reducing the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs.

Antitumor Properties

The pyrimidine moiety is known to exhibit a range of pharmacological activities, including antitumor effects. Compounds with this moiety have been designed to target various cancer cell lines. For instance, certain pyrimidine derivatives have shown potent in vitro antitumor activities against human non-small lung tumor cell line A549 . This suggests that our compound could be facilitated in research targeting other cancer cell lines and possibly extended to animal studies.

Synthesis of Heterocyclic Compounds

The compound can be used as a precursor in the synthesis of novel heterocyclic compounds. These compounds are an important component of medicinal chemistry and chemical biology due to their potential biological activities .

Biological Activity Screening

Novel heterocyclic compounds derived from this compound can be assessed for their biological activity screening functions. This includes evaluating their effects on various cell lines to determine their viability and potential as therapeutic agents .

Molecular Docking Studies

Molecular docking studies are crucial for understanding how compounds interact with biological targets. Pyrimidine derivatives can be analyzed for their binding affinities and interactions with proteins, which is essential for drug design and discovery .

Design and Development of New Drugs

The compound’s structure allows for the design and development of new drugs. By studying its interaction with different enzymes and receptors, researchers can identify promising candidates for further development into therapeutic drugs .

Future Directions

The future directions for research on “(3-(Benzyloxy)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone” and similar compounds could involve further exploration of their potential as anticancer agents , as well as their synthesis using different methods .

properties

IUPAC Name

(3-phenylmethoxyphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c26-20(25-13-18(14-25)24-21-22-10-5-11-23-21)17-8-4-9-19(12-17)27-15-16-6-2-1-3-7-16/h1-12,18H,13-15H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECBQFNJWJEYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Benzyloxy)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.